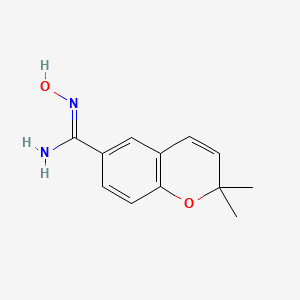

N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide |

InChI |

InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14) |

InChI Key |

RKUXDCXGCHMDHC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)/C(=N/O)/N)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide typically involves the reaction of 2,2-dimethylchromene-6-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of significant interest.

Industry: In the industrial sector, N’-hydroxy-2,2-dimethylchromene-6-carboximidamide may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboximidamide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Chromene Derivatives with Sulfonamide Substituents

Compounds such as 3-substituted-2-imino-2H-chromene-6-sulfonamide and ethyl 2-oxo-6-sulfamoyl-2H-chromene-3-carboxylate (Table 1) share the chromene core but differ in substituents. These derivatives exhibit antidiabetic activity via α-amylase and α-glucosidase inhibition, with IC₅₀ values ranging from 0.35–1.21 µM . The sulfonamide group enhances hydrogen bonding to enzyme active sites, while the carboximidamide in the target compound may confer distinct electronic or steric effects.

Table 1: Structural and Activity Comparison of Chromene Derivatives

N-Hydroxy Carboximidamides in Other Scaffolds

- N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide: This compound replaces the chromene ring with a cycloheptane system.

- N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide: A broad-spectrum MMP inhibitor, this compound’s butanamide scaffold and sulfonyl group enable strong chelation with zinc in MMP active sites. Fluorinated derivatives are used in PET imaging .

Physicochemical Properties

Table 2: Physical Property Comparison

The target compound’s lower density and boiling point compared to N-hydroxy-2-acetylaminofluorene suggest reduced molecular rigidity and weaker intermolecular forces due to the chromene scaffold.

Enzyme Modulation

- N-Hydroxy-2-acetylaminofluorene (N-OH-AAF): This carcinogenic metabolite inhibits mitochondrial B-type monoamine oxidase (MAO) and tryptophan 3-hydroxylase in male rats, likely via reactive intermediate formation . The target compound’s N-hydroxy group may similarly interact with oxidases, though its chromene backbone could alter tissue specificity.

- Chromene Sulfonamides: These derivatives inhibit carbohydrate-metabolizing enzymes via sulfonamide-mediated hydrogen bonding. The carboximidamide group in the target compound, with its dual hydrogen bond donor/acceptor capacity, may enhance binding to polar active sites .

Therapeutic Potential

- Antidiabetic Agents : Sulfonamide-chromenes show promise, but the target compound’s lack of sulfonamide substituents may limit efficacy against α-amylase/α-glucosidase.

- MMP Inhibitors: Fluorinated N-hydroxybutanamides demonstrate PET imaging utility , suggesting the target compound could be modified for diagnostic applications if its pharmacokinetics are optimized.

Biological Activity

N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C12H14N2O2

- CAS Number : 2283166-41-6

- SMILES Notation : N/C(C1=CC=C(OC(C)(C)C=C2)C2=C1)=N/O

- InChI Key : HDSXMUJLGVNBAT-UHFFFAOYSA-N

This compound features a chromene structure characterized by a hydroxylamine functional group and a carboximidamide group, contributing to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties

Chromene derivatives have been extensively studied for their potential to inhibit cancer cell proliferation. For instance, studies involving similar compounds demonstrated significant cytotoxic effects on hepatocellular carcinoma (HCC) cell lines such as SMMC-7721 and HepG2. The mechanisms often include:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.

2. Antioxidant Activity

Chromenes are known for their antioxidant properties, which help reduce oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects.

3. Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) activities. This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules.

- Enzyme Interaction : The carboximidamide group interacts with enzymes and receptors, modulating various biochemical pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Evaluation

- A study assessed the cytotoxicity of this compound against various cancer cell lines, revealing significant activity against HCC cells.

- Findings indicated that the compound induced apoptosis and inhibited cell migration.

-

Antioxidant Studies

- Research demonstrated that the compound effectively scavenged free radicals in vitro, highlighting its potential as a protective agent against oxidative stress-related diseases.

-

Anti-inflammatory Research

- Experimental models showed that treatment with this compound reduced inflammation markers in animal models of acute inflammation.

Q & A

Basic: What are the recommended synthetic routes for N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide, and how can its purity be validated?

The synthesis of this compound can be approached via cyclization reactions using chromene precursors and carboximidamide derivatives. A common strategy involves coupling 6-nitrochromene intermediates with hydroxylamine under controlled pH conditions to form the carboximidamide group. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns. Purity assessment should employ high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .

Basic: What analytical techniques are critical for characterizing this compound's stability under varying experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH-dependent solubility assays in buffers (pH 3–9) to identify optimal storage conditions.

- UV-Vis spectroscopy to monitor photodegradation under light exposure.

- Long-term stability testing at 4°C, –20°C, and room temperature, with periodic HPLC analysis to track degradation products .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data involving this compound?

Conflicting enzyme inhibition results may arise from variations in assay conditions (e.g., substrate concentration, pH, or temperature). To address this:

- Standardize assay protocols (e.g., fixed ATP concentrations for kinase assays).

- Validate inhibitory activity across multiple enzyme isoforms (e.g., mitochondrial vs. cytoplasmic forms).

- Cross-reference with structural analogs (e.g., N-hydroxy derivatives in MMP inhibition studies) to identify substituent-specific effects .

Advanced: What in vivo experimental design considerations are critical for studying this compound's pharmacokinetics?

Key factors include:

- Dose optimization : Start with subtoxic doses (e.g., 10–50 mg/kg in rodent models) based on in vitro IC₅₀ values.

- Metabolic stability : Use hepatic microsomal assays to predict clearance rates.

- Tissue distribution : Employ radiolabeled analogs or LC-MS/MS for quantification in target organs.

- Species-specific differences : Compare metabolic pathways in rodents vs. non-rodents to extrapolate human relevance .

Advanced: How can mechanistic studies elucidate the compound's interaction with mitochondrial enzymes?

- Enzyme kinetics : Measure changes in Vₘₐₓ and Kₘ using Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like monoamine oxidases (MAOs).

- Structural modeling : Dock the compound into enzyme active sites (e.g., MAO-B) using software like AutoDock Vina to predict binding modes .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).

- Avoid inhalation or skin contact; store in airtight containers at –20°C.

- Refer to safety data sheets (SDS) for related N-hydroxy compounds (e.g., N-hydroxysuccinimide) for spill management and disposal guidelines .

Advanced: What therapeutic applications are supported by preliminary data on this compound?

Preclinical studies suggest potential as:

- Anti-inflammatory agent : Inhibits MMP-9 and MMP-13 via hydroxamate-mediated chelation of zinc ions.

- Anticandidate : Demonstrated activity in reducing fungal biofilm formation in vitro.

- Neuroprotectant : Modulates mitochondrial MAO-B activity, reducing oxidative stress in neuronal models .

Advanced: How can computational methods enhance the design of derivatives with improved efficacy?

- QSAR modeling : Correlate substituent electronegativity or lipophilicity with inhibitory potency.

- MD simulations : Predict metabolic stability by simulating cytochrome P450 interactions.

- ADMET profiling : Use tools like SwissADME to optimize bioavailability and blood-brain barrier penetration .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

- Document reaction parameters (temperature, solvent, stoichiometry) meticulously.

- Validate batch consistency using tandem MS and ¹H NMR.

- Share synthetic protocols via platforms like PubChem or open-access journals to facilitate cross-lab verification .

Advanced: What cross-disciplinary approaches are recommended for studying this compound's mechanism in disease models?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway perturbations.

- Imaging techniques : Use PET tracers (e.g., ¹⁸F-labeled analogs) for real-time biodistribution tracking.

- Collaborative frameworks : Partner with computational biologists and clinicians to translate findings into therapeutic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.